- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutantsJournal of Medicinal Chemistry, 2012, 55(7), 3021-3026,
Cas no 912347-94-5 (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone)

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Propiedades químicas y físicas
Nombre e identificación
-
- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
- 2'-Amino-3'-methyl-4'-methoxyacetophenone
- Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)-
- 2-METHYL-3-AMINO-4-ACETYLANISOLE
- 2-methyl-3-methoxy-6-acetyl-aniline
- 6-acetyl-3-methoxy-2-methylaniline
- 1-(2-amino-4-methoxy-3-methylphenyl)ethan-1-one
- 1-(2-Amino-3-methyl-4-methoxyphenyl)ethanone
- 1-(2-amino-4-methoxy-3-methylphenyl)-Ethanone
- (2-Amino-3-methyl-4-methoxyphenyl)acetone
- 2'-Amino-4'-methoxy-3'-methylacetophenone
- 1-(2-amino-4-methoxy-3-methyl-phenyl)-ethanone
- Ethanone,1-(2-amino-4-methoxy-3-methylphenyl)-
- 2-Amino-4-methoxy-3-methyla
- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (ACI)
- VXBGCEDOGYNWHE-UHFFFAOYSA-N
- A3027
- AC-22904
- 6-acetyl-3-metoxy-2-methylaniline
- DS-10893
- 912347-94-5
- SY020361
- DTXSID40648622
- DB-023146
- MFCD11042290
- 4-Acetyl-3-Amino-2-Methylanisole
- CS-B0016
- 2 inverted exclamation mark -Amino-4 inverted exclamation mark -methoxy-3 inverted exclamation mark -methylacetophenone
- BCP21928
- SCHEMBL312873
- (2-amino-4-methoxy-3-methylphenyl)(methyl)ketone
- Q-101063
- 2-Amino-4-methoxy-3-methylacetophenone
- AKOS006306549
- 1-[2-amino-3-methyl-4-(methyloxy)phenyl]ethanone
- 2-acetyl-5-methoxy-6-methylaniline
-
- MDL: MFCD11042290
- Renchi: 1S/C10H13NO2/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,11H2,1-3H3
- Clave inchi: VXBGCEDOGYNWHE-UHFFFAOYSA-N
- Sonrisas: O=C(C)C1C(N)=C(C)C(OC)=CC=1
Atributos calculados
- Calidad precisa: 179.09500
- Masa isotópica única: 179.095
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 193
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 52.3
- Xlogp3: 1.8
Propiedades experimentales
- Denso: 1.096
- Punto de fusión: 105.0 to 109.0 deg-C
- Punto de ebullición: 336℃ at 760 mmHg
- Punto de inflamación: 171.127°C
- índice de refracción: 1.549
- PSA: 52.32000
- Logp: 2.36960
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Información de Seguridad
-
Símbolo:
- Promover:warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Datos Aduaneros
- Código HS:2922509090
- Datos Aduaneros:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1049649-25g |
2-Methyl-3-amino-4-acetylanisole |
912347-94-5 | 97% | 25g |
$445 | 2023-09-04 | |
Chemenu | CM118408-10g |
2'-Amino-4'-methoxy-3'-methylacetophenone |
912347-94-5 | 95%+ | 10g |
$230 | 2024-07-20 | |
Apollo Scientific | OR301383-10g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 97% | 10g |
£230.00 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3027-5g |
2'-Amino-3'-methyl-4'-methoxyacetophenone |
912347-94-5 | 97.0%(GC&T) | 5g |
¥1990.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG080-250mg |
2'-Amino-3'-methyl-4'-methoxyacetophenone |
912347-94-5 | 97% | 250mg |
187CNY | 2021-05-08 | |
Apollo Scientific | OR301383-1g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 98+% | 1g |
£19.00 | 2025-03-21 | |
eNovation Chemicals LLC | D488337-100g |
2-Methyl-3-amino-4-acetylanisole |
912347-94-5 | 97% | 100g |
$1500 | 2024-06-05 | |
Alichem | A019114929-25g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 97% | 25g |
$615.30 | 2023-08-31 | |
TRC | A613115-100mg |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 100mg |
$ 64.00 | 2023-04-19 | ||
TRC | A613115-1g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 1g |
$ 201.00 | 2023-04-19 |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Métodos de producción
Métodos de producción 1
1.2 30 min, 0 °C
1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 45 min, 0 °C; 0 °C → 70 °C; 18 h, 70 °C; 70 °C → rt
1.4 Reagents: Water ; rt; rt → 70 °C; 1 h, 70 °C
Métodos de producción 2
1.2 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, rt
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ; 0.5 h, cooled
2.2 8 h, cooled
3.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
Métodos de producción 3
1.2 Solvents: Toluene ; 100 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C
3.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C
3.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858,
Métodos de producción 4
2.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C
2.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
Métodos de producción 5
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
Métodos de producción 6
2.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C
2.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858,
Métodos de producción 7
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
Métodos de producción 8
1.2 Solvents: Toluene ; 100 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C
3.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C
3.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
Métodos de producción 9
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858,
Métodos de producción 10
1.2 8 h, cooled
2.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Raw materials
- 2-Methyl-3-nitrophenol
- tert-Butyl (3-methoxy-2-methylphenyl)carbamate
- 3-Methoxy-2-methylbenzoic acid
- 1-methoxy-2-methyl-3-nitro-benzene
- 3-Methoxy-2-methylaniline
- Ethanone, 1-(4-methoxy-3-methyl-2-nitrophenyl)-
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Preparation Products
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Literatura relevante
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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